molecular formula C14H23O2P B14741211 Phosphinic acid, (2-methylpropyl)phenyl-, 2-methylpropyl ester CAS No. 2521-22-4

Phosphinic acid, (2-methylpropyl)phenyl-, 2-methylpropyl ester

Cat. No.: B14741211
CAS No.: 2521-22-4
M. Wt: 254.30 g/mol
InChI Key: PXAHKSXHLBDPMN-UHFFFAOYSA-N
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Description

Phosphinic acid, (2-methylpropyl)phenyl-, 2-methylpropyl ester (CAS: 2521-22-4) is an organophosphorus compound with the molecular formula C₁₄H₂₃O₂P . Structurally, it features a phosphinic acid backbone (H₂PO₂⁻) substituted with a phenyl group and two 2-methylpropyl (isobutyl) ester groups.

Properties

CAS No.

2521-22-4

Molecular Formula

C14H23O2P

Molecular Weight

254.30 g/mol

IUPAC Name

[2-methylpropoxy(2-methylpropyl)phosphoryl]benzene

InChI

InChI=1S/C14H23O2P/c1-12(2)10-16-17(15,11-13(3)4)14-8-6-5-7-9-14/h5-9,12-13H,10-11H2,1-4H3

InChI Key

PXAHKSXHLBDPMN-UHFFFAOYSA-N

Canonical SMILES

CC(C)COP(=O)(CC(C)C)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Microwave-Assisted Esterification

Microwave (MW) irradiation has emerged as a powerful tool for accelerating phosphinic acid esterification. In a seminal study, phenyl-H-phosphinic acid was reacted with 2-methylpropanol under MW conditions (180°C, 45 min) using 10 mol% of the ionic liquid [bmim][BF4] as a catalyst, achieving 85% conversion to the target ester. The ionic liquid facilitated proton transfer, enhancing nucleophilic attack by the alcohol on the electrophilic phosphorus center. Comparative thermal experiments at 180°C for 6 h yielded only 17% conversion, underscoring the efficiency of MW dielectric heating.

Key parameters influencing yield include:

  • Temperature : Elevated temperatures (≥180°C) reduced reaction times but required pressure-resistant vessels to accommodate volatile alcohol byproducts.
  • Alcohol stoichiometry : A 15-fold excess of 2-methylpropanol drove equilibrium toward ester formation, though higher excesses risked side reactions.
  • Catalyst choice : [bmim][BF4] outperformed [bmim][PF6] due to its stronger hydrogen-bond-accepting ability, which stabilized intermediate oxonium ions.

Ionic Liquid-Catalyzed Reactions

Ionic liquids (ILs) have been instrumental in mitigating the traditional drawbacks of phosphinic acid esterification, such as prolonged reaction times and harsh acid catalysts. A protocol combining 10 mol% [bmim][BF4] with MW irradiation (140–200°C, 0.5–2 h) enabled the synthesis of sterically hindered esters, including the target compound, in yields up to 92%. The IL’s dual role as catalyst and microwave absorber allowed for homogeneous heating, minimizing thermal degradation.

Table 1: Optimization of IL-Catalyzed Esterification

Substrate Alcohol Catalyst Temp (°C) Time (h) Yield (%)
Phenyl-H-phosphinic acid 2-Methylpropanol [bmim][BF4] 180 0.75 85
Methyl-phenylphosphinic acid 2-Methylpropanol [bmim][PF6] 220 3 28
Diphenylphosphinic acid 2-Methylpropanol [bmim][BF4] 235 6 61

Diastereoselective Synthesis

Resolution via Cinchona Alkaloids

The US5008399A patent disclosed a diastereoselective route to phosphinic acid esters using cinchonidine as a resolving agent. Reacting racemic (2-methylpropyl)phenylphosphinic acid with cinchonidine in tetrahydrofuran at 25–80°C for 2–12 h produced diastereomeric salts, which were separated by fractional crystallization. Subsequent treatment with hydrochloric acid liberated the enantiomerically enriched target ester with 94% enantiomeric excess (ee).

Mechanistic Insights :

  • Cinchonidine’s tertiary nitrogen formed a salt with the phosphinic acid, while its hydroxyl group engaged in hydrogen bonding with the ester oxygen, inducing chiral discrimination.
  • Solvent polarity critically influenced diastereomer solubility; nonpolar solvents like toluene favored crystallization of the less soluble diastereomer.

Coupling and Deprotection Strategies

Cbz-Protected Intermediate Synthesis

A multi-step synthesis from the RSC Chemical Biology supplement involved:

  • Cbz protection : Treatment of (1-amino-2-methylpropyl)phenylphosphinic acid with benzyl chloroformate yielded the Cbz-protected intermediate.
  • Esterification : Reaction with 2-methylpropanol using HATU and DIPEA in DMF provided the protected ester in 58% yield.
  • Deprotection : HBr/AcOH cleavage of the Cbz group furnished the target compound with 82% purity after extraction.

Table 2: Coupling Reaction Optimization

Step Reagents/Conditions Yield (%) Purity (%)
Cbz Protection Benzyl chloroformate, DCM 92 95
Esterification HATU, DIPEA, DMF, 24 h 58 98
Deprotection 33% HBr/AcOH, 1 h 82 91

Comparative Analysis of Methods

Direct esterification offers rapid access to the target compound but struggles with sterically hindered substrates. Diastereoselective resolution provides enantiopure material but requires stoichiometric amounts of chiral auxiliaries. Coupling-deprotection sequences allow for modular construction but involve multi-step workflows.

Table 3: Method Comparison

Method Yield Range (%) Stereocontrol Scalability
MW-Assisted IL 61–92 None High
Cinchonidine Resolution 70–94 High Moderate
Cbz-Deprotection 58–82 None Low

Chemical Reactions Analysis

Types of Reactions

Phosphinic acid, (2-methylpropyl)phenyl-, 2-methylpropyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Phosphinic acid, (2-methylpropyl)phenyl-, 2-methylpropyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of phosphinic acid, (2-methylpropyl)phenyl-, 2-methylpropyl ester involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved include the inhibition of phosphatase enzymes, which play a crucial role in cellular signaling .

Comparison with Similar Compounds

Phthalate Esters with 2-Methylpropyl Substituents

Example Compounds :

  • 1,2-Benzenedicarboxylic acid, 1-ethyl 2-(2-methylpropyl) ester (CAS: 94491-96-0)
  • Diisobutyl phthalate (DiBP) (CAS: 84-69-5)
Property Phosphinic Acid, (2-Methylpropyl)phenyl-... Diisobutyl Phthalate (DiBP)
Core Structure Phosphinic acid backbone (H₂PO₂⁻) Phthalic acid backbone (C₆H₄(CO₂⁻)₂)
Substituents Phenyl + 2-methylpropyl ester groups Two 2-methylpropyl ester groups
Polarity Moderate (due to P=O bonds) Low (non-polar ester groups dominate)
Applications Potential flame retardant (inferred) Plasticizer, solvent
Toxicity Concerns Limited data Reproductive toxicity (CMR classification)

Key Differences :

  • DiBP and related phthalates are widely used as plasticizers but face regulatory scrutiny due to endocrine-disrupting effects . In contrast, phosphinic acid derivatives are less studied but may offer advantages in thermal stability due to phosphorus content .

Phosphate Esters with 2-Methylpropyl Groups

Example Compound :

  • Triisobutyl phosphate (CAS: 126-71-6)
Property Phosphinic Acid, (2-Methylpropyl)phenyl-... Triisobutyl Phosphate
Core Structure Phosphinic acid (H₂PO₂⁻) Phosphoric acid (PO₄³⁻)
Substituents Phenyl + 2-methylpropyl esters Three 2-methylpropyl esters
Oxidation State of P +3 +5
Reactivity Less reactive (stable P–C bonds) Hydrolytically stable but less than phosphinic
Applications Unclear; potential niche uses Pigment-grinding agent, lubricant additive

Key Insights :

  • The oxidation state of phosphorus (+3 vs. +5) influences acidity and reactivity. Phosphinic acid derivatives are less acidic than phosphate esters but may exhibit stronger metal-chelating properties .

Phosphonic Acid Derivatives

Example Compound :

  • Phosphonic acid, (2-hydroxy-2-phenylpropyl)-, dimethyl ester (CAS: 88708-61-6)
Property Phosphinic Acid, (2-Methylpropyl)phenyl-... Phosphonic Acid Derivative
Core Structure H₂PO₂⁻ (phosphinic acid) HP(O)(OH)₂ (phosphonic acid)
Functional Groups Ester + phenyl Hydroxyl + ester + phenyl
Bioactivity Unknown Potential pharmacological activity (unverified)

Structural Implications :

Chloridated Phosphorus Esters

Example Compound :

  • Isobutyl methylphosphonochloridate (CAS: N/A)
Property Phosphinic Acid, (2-Methylpropyl)phenyl-... Isobutyl Methylphosphonochloridate
Reactivity Low High (reactive Cl group)
Hazard Profile Likely low Corrosive, toxic
Applications Material science Chemical synthesis (alkylating agent)

Functional Contrast :

  • The presence of a chloride group in methylphosphonochloridate makes it highly reactive, whereas the phosphinic acid ester is more stable and safer for industrial applications .

Biological Activity

Phosphinic acid, (2-methylpropyl)phenyl-, 2-methylpropyl ester, also known by its CAS number 2521-22-4, is a compound that has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its biological activity, including its synthesis, applications, and case studies.

Phosphinic acids are notable for their versatility in chemical synthesis. The compound can be synthesized through various methods involving the esterification of phosphinic acid with 2-methylpropyl alcohol and phenolic compounds. The efficiency of these reactions can be influenced by steric hindrance and the choice of activation agents, such as hexamethyldisilazane or trimethylsilyl chloride, which have been shown to yield high purity products in moderate to high yields .

Table 1: Synthesis Methods and Yields

MethodActivation AgentYield (%)
Esterification with acrylatesHexamethyldisilazaneup to 96%
Esterification with phenolsTrimethylsilyl chlorideModerate

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of phosphinic acid derivatives. For instance, the essential oil containing propanoic acid derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported at 4.35 µg/mL and 8.71 µg/mL respectively . This suggests that phosphinic acid esters may play a role in developing antimicrobial agents.

Neuroprotective Effects

Phosphinic acids have also been studied for their neuroprotective properties. Research indicates that these compounds can modulate group III metabotropic glutamate receptors (mGluRs), which are implicated in various neurological disorders. The modulation of these receptors could lead to therapeutic applications in conditions such as Alzheimer's disease and Parkinson's disease .

Enzyme Inhibition Studies

Inhibitory effects on specific enzymes have been documented, particularly concerning their interaction with aminopeptidases from Plasmodium falciparum, which are critical targets for antimalarial drug development. Phosphinic peptides have shown potent inhibition of these enzymes, indicating that phosphinic acid derivatives could be valuable in pharmaceutical applications targeting parasitic infections .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of essential oils containing phosphinic acid derivatives. The results demonstrated a significant reduction in bacterial growth, supporting the use of these compounds as natural preservatives or therapeutic agents against bacterial infections.

Case Study 2: Neuroprotection

Research involving animal models has illustrated that phosphinic acid derivatives can protect neuronal cells from oxidative stress-induced apoptosis. By modulating mGluRs, these compounds may reduce neuroinflammation and improve cognitive functions in models of neurodegenerative diseases.

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